Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. These derivatives are notable for their diverse biological activities and potential medicinal applications. The compound features a benzimidazole core, a but-3-en-1-ylthio group, and a carbamate moiety, which together contribute to its unique chemical and biological properties. Its Chemical Abstracts Service (CAS) number is 58840-93-0, indicating its registration as a distinct chemical entity for research purposes only .
Methods and Technical Details:
The synthesis of Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate typically involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing this compound, which is essential for its potential applications in various fields.
Structure and Data:
The molecular structure of Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate can be described by the following characteristics:
| Property | Data |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | methyl N-(6-but-3-enylsulfanyl-1H-benzimidazol-2-yl)carbamate |
| InChI Key | OTZRBWDHCYBDHC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC=C |
The structure reveals a complex arrangement that allows for potential interactions with biological targets, enhancing its therapeutic prospects .
Reactions and Technical Details:
The chemical reactivity of Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is influenced by its functional groups:
These reactions underscore the compound's potential utility in synthetic organic chemistry as well as in medicinal applications where modification of functional groups may enhance biological activity .
Physical and Chemical Properties:
The physical properties of Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate include:
| Property | Data |
|---|---|
| Physical Form | Solid |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
Chemical properties include stability under normal conditions but may vary upon exposure to moisture or extreme pH levels. Its reactivity profile suggests potential applications in both synthetic chemistry and pharmacology .
Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate has several scientific uses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3